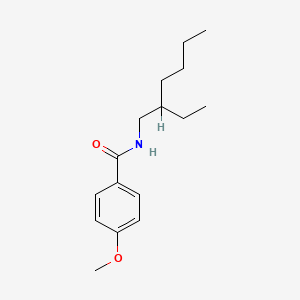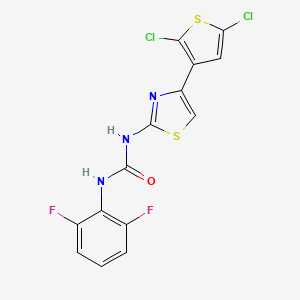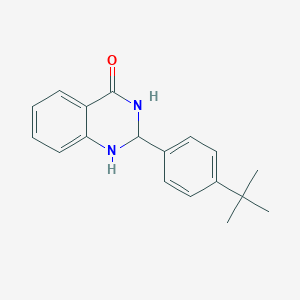
2-(4-tert-Butylphenyl)-2,3-dihydroquinazoline-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-tert-Butylphenyl)-2,3-dihydroquinazoline-4(1H)-one, commonly known as TBQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. TBQ belongs to the class of quinazolines, which are known for their diverse biological activities. In
科学的研究の応用
Synthesis and Structural Analysis
The synthesis of derivatives related to "2-(4-tert-Butylphenyl)-2,3-dihydroquinazoline-4(1H)-one" often involves innovative methodologies that enable the creation of complex molecules. For instance, the synthesis of 4H-chromene-2-carboxylic acid ester derivatives, which are structurally related to dihydroquinazolinones, involves condensation and cyclodehydration processes. These synthetic routes are crucial for the development of antitumor antibiotics and provide a foundation for structural-activity relationship studies (Li et al., 2013). Similarly, the synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives via a one-pot, three-component reaction highlights the efficiency of using silica-bonded N-propylsulfamic acid as a recyclable catalyst (Niknam et al., 2011).
Antitumor Activity
The evaluation of 5-aryl-2,3-dihydroimidazo[2,1-a]isoquinolines for potential antitumor activity demonstrates the therapeutic relevance of compounds structurally similar to "2-(4-tert-Butylphenyl)-2,3-dihydroquinazoline-4(1H)-one". Compounds exhibiting significant cytotoxicity against tumor cell lines highlight the potential of these molecules in cancer treatment (Houlihan et al., 1995).
Novel Synthetic Routes and Applications
The development of novel synthetic routes, such as the cyclopalladation of oxazolines, showcases the versatility of related compounds in creating complex molecular structures. This methodology, leading to the formation of exo-palladacycles, exemplifies the potential of these compounds in organometallic chemistry and catalysis (Keuseman et al., 2005). Additionally, the synthesis of phenyl-2,3-dihydroquinazolin-4(1H)-one derivatives in water underscores the move towards more eco-friendly and efficient synthetic processes, highlighting the adaptability of these compounds to green chemistry principles (Ramesh et al., 2012).
特性
IUPAC Name |
2-(4-tert-butylphenyl)-2,3-dihydro-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-18(2,3)13-10-8-12(9-11-13)16-19-15-7-5-4-6-14(15)17(21)20-16/h4-11,16,19H,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKKFHBDYTOSSFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-tert-Butylphenyl)-2,3-dihydroquinazoline-4(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-(4-bromophenyl)-3-[(2-chloro-6-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2701943.png)
![6-Phenylmethoxy-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid](/img/structure/B2701944.png)
![[4-[(3-methoxybenzyl)thio]-9-methyl-2-(4-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl]methanol](/img/structure/B2701946.png)
![2-(4-fluorophenyl)-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2701947.png)
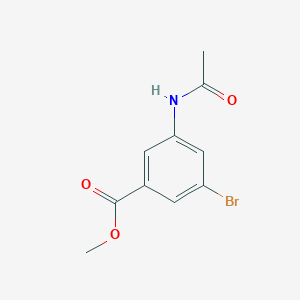
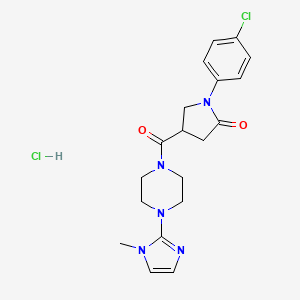
![2-({[(3,4-Dimethoxyphenyl)carbamoyl]methyl}sulfanyl)benzoic acid](/img/structure/B2701953.png)
![5-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-methoxybenzamide](/img/structure/B2701954.png)
![6-[1-(hydroxyimino)ethyl]-2H-1,3-benzodioxol-5-amine](/img/structure/B2701955.png)
![2-[3-(2,4-dichlorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]acetamide](/img/structure/B2701957.png)
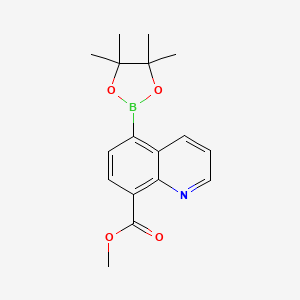
![Tert-butyl 3,11-diazatricyclo[6.2.1.02,7]undecane-11-carboxylate;hydrochloride](/img/structure/B2701959.png)
